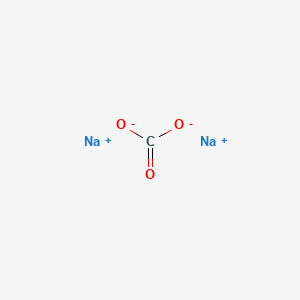

Sodium Carbonate

Cat. No. B7800683

Key on ui cas rn:

1332-57-6

M. Wt: 105.988 g/mol

InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US07727985B2

Procedure details

A solution of cis-2-(tert-butoxycarbonylamino)-cyclohexane carboxylic acid (255 mg, 1.05 mmol) in pyridine (10 ml) was stirred at RT. 6-chloro-9H-β-carbolin-8-ylamine (218 mg, 1.00 mmol) was added, followed by EDCI (315 mg, 1.64 mmol) and the slightly turbid pale orange solution was stirred at RT for 16 hr. The solution was diluted with H2O (20 ml) and poured into a separatory funnel containing H2O (50 ml) and EtOAc (50 ml). The mixture was shaken and the layers were separated. The aqueous layer was extracted with EtOAc (50 ml) and the combined organic layers were washed with brine. The organic layer was dried, filtered and concentrated to yield a yellow oil which was placed under high vacuum for 4 hr. The resulting yellow-brown glass was slurried in CH2Cl2 (10 ml) at RT. Trifluoroacetic acid (5 ml) was added and the slurry instantly dissolved to form a clear orange solution. The solution was stirred at RT for 45 min, then concentrated to a brown residue. The residue was azeotroped from toluene (3×10 ml) to yield a yellow solid. A solution of dilute aqueous Na2CO3 was prepared by adding a small volume of 10% aqueous Na2CO3 to H2O (50 ml) until the aqueous solution reached a pH of 10. The yellow solid was dissolved in minimal MeOH and was added drop-wise to the aqueous solution with stirring. The precipitate which formed was filtered, washed with H2O and placed under high vacuum to yield 2-amino-cyclohexanecarboxylic acid (6-chloro-9H-β-carbolin-8-yl)-amide as pale yellow solid (147 mg).

Quantity

255 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(OC([NH:8][C@H:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C@H:10]1[C:15]([OH:17])=O)=O)(C)(C)C.[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH2:32])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1.CCN=C=NCCCN(C)C.FC(F)(F)C(O)=O.[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+]>N1C=CC=CC=1.O.C(Cl)Cl.CO.CCOC(C)=O>[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+:55].[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH:32][C:15]([CH:10]3[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]3[NH2:8])=[O:17])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1 |f:4.5.6,12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

255 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)N[C@@H]1[C@@H](CCCC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

218 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C2C=3C=CN=CC3NC2=C(C1)N

|

Step Five

|

Name

|

|

|

Quantity

|

315 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slightly turbid pale orange solution was stirred at RT for 16 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a separatory funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with EtOAc (50 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers were washed with brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow oil which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was placed under high vacuum for 4 hr

|

|

Duration

|

4 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the slurry instantly dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a clear orange solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred at RT for 45 min

|

|

Duration

|

45 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a brown residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was azeotroped from toluene (3×10 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise to the aqueous solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate which formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H2O

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(=O)C1C(CCCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 147 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07727985B2

Procedure details

A solution of cis-2-(tert-butoxycarbonylamino)-cyclohexane carboxylic acid (255 mg, 1.05 mmol) in pyridine (10 ml) was stirred at RT. 6-chloro-9H-β-carbolin-8-ylamine (218 mg, 1.00 mmol) was added, followed by EDCI (315 mg, 1.64 mmol) and the slightly turbid pale orange solution was stirred at RT for 16 hr. The solution was diluted with H2O (20 ml) and poured into a separatory funnel containing H2O (50 ml) and EtOAc (50 ml). The mixture was shaken and the layers were separated. The aqueous layer was extracted with EtOAc (50 ml) and the combined organic layers were washed with brine. The organic layer was dried, filtered and concentrated to yield a yellow oil which was placed under high vacuum for 4 hr. The resulting yellow-brown glass was slurried in CH2Cl2 (10 ml) at RT. Trifluoroacetic acid (5 ml) was added and the slurry instantly dissolved to form a clear orange solution. The solution was stirred at RT for 45 min, then concentrated to a brown residue. The residue was azeotroped from toluene (3×10 ml) to yield a yellow solid. A solution of dilute aqueous Na2CO3 was prepared by adding a small volume of 10% aqueous Na2CO3 to H2O (50 ml) until the aqueous solution reached a pH of 10. The yellow solid was dissolved in minimal MeOH and was added drop-wise to the aqueous solution with stirring. The precipitate which formed was filtered, washed with H2O and placed under high vacuum to yield 2-amino-cyclohexanecarboxylic acid (6-chloro-9H-β-carbolin-8-yl)-amide as pale yellow solid (147 mg).

Quantity

255 mg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(OC([NH:8][C@H:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C@H:10]1[C:15]([OH:17])=O)=O)(C)(C)C.[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH2:32])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1.CCN=C=NCCCN(C)C.FC(F)(F)C(O)=O.[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+]>N1C=CC=CC=1.O.C(Cl)Cl.CO.CCOC(C)=O>[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+:55].[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH:32][C:15]([CH:10]3[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]3[NH2:8])=[O:17])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1 |f:4.5.6,12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

255 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)N[C@@H]1[C@@H](CCCC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

218 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C2C=3C=CN=CC3NC2=C(C1)N

|

Step Five

|

Name

|

|

|

Quantity

|

315 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCN=C=NCCCN(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slightly turbid pale orange solution was stirred at RT for 16 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a separatory funnel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with EtOAc (50 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers were washed with brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow oil which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was placed under high vacuum for 4 hr

|

|

Duration

|

4 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the slurry instantly dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a clear orange solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred at RT for 45 min

|

|

Duration

|

45 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a brown residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was azeotroped from toluene (3×10 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise to the aqueous solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate which formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H2O

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(=O)C1C(CCCC1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 147 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |